

Application Notes and Protocols: Synthesis of Pseudouridimycin Epimer

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Compound of Interest

Compound Name: MS83 epimer 1

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This document provides a detailed protocol for the total synthesis of the epimer of pseudouridimycin, a potent peptidyl nucleoside antibiotic. The synthesis features a key Ugi-type multicomponent reaction. All quantitative data from the synthesis is summarized, and the experimental workflow is visually represented.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of the pseudouridimycin epimer.

Step	Reaction	Product	Starting Material	Yield (%)
1	Boc Protection	Compound 2	Pseudouridine	95
2	Acetal Protection	Compound 3	Compound 2	88
3	Boc Protection	Compound 4	Compound 3	92
4	Oxidation	Compound 5	Compound 4	85
5	Oximation	Compound 6	Compound 5	91
6	Ugi Reaction	Compound 7	Compound 6	65
7	Deprotection	Epimer of 1	Compound 7	78

Experimental Protocols

The synthesis of the pseudouridimycin epimer is accomplished through a multi-step process, as detailed below.

1. Synthesis of Compound 2 (Boc Protection)

- To a solution of pseudouridine (1.0 eq) in a 1:1 mixture of dioxane and water, add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and NaHCO₃ (2.0 eq).
- Stir the reaction mixture at room temperature for 12 hours.
- After completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by silica gel column chromatography to afford compound 2.

2. Synthesis of Compound 3 (Acetal Protection)

- To a solution of compound 2 (1.0 eq) in anhydrous DMF, add 2,2-dimethoxypropane (3.0 eq) and p-toluenesulfonic acid monohydrate (0.1 eq).
- Stir the mixture at room temperature for 6 hours.

- Quench the reaction with triethylamine and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield compound 3.

3. Synthesis of Compound 4 (Boc Protection)

- Dissolve compound 3 (1.0 eq) in a 1:1 mixture of THF and water.
- Add (Boc)₂O (1.5 eq) and NaHCO₃ (2.5 eq).
- Stir the reaction vigorously at room temperature for 16 hours.
- Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
- Concentrate the organic layer and purify by silica gel column chromatography to obtain compound 4.

4. Synthesis of Compound 5 (Oxidation)

- To a solution of compound 4 (1.0 eq) in a 2:1 mixture of CH₂Cl₂ and water, add TEMPO (0.1 eq) and BAIB (1.5 eq).
- Stir the reaction mixture at room temperature for 4 hours.
- Quench the reaction with aqueous Na₂S₂O₃ solution.
- Extract the product with CH₂Cl₂, wash with saturated NaHCO₃ solution and brine.
- Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by silica gel column chromatography to give compound 5.

5. Synthesis of Compound 6 (Oximation)

- To a solution of compound 5 (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
- Reflux the mixture for 2 hours.
- Cool the reaction to room temperature and concentrate under reduced pressure.

- Purify the residue by silica gel column chromatography to afford compound 6.

6. Synthesis of Compound 7 (Ugi Reaction)^{[1][2][3]}

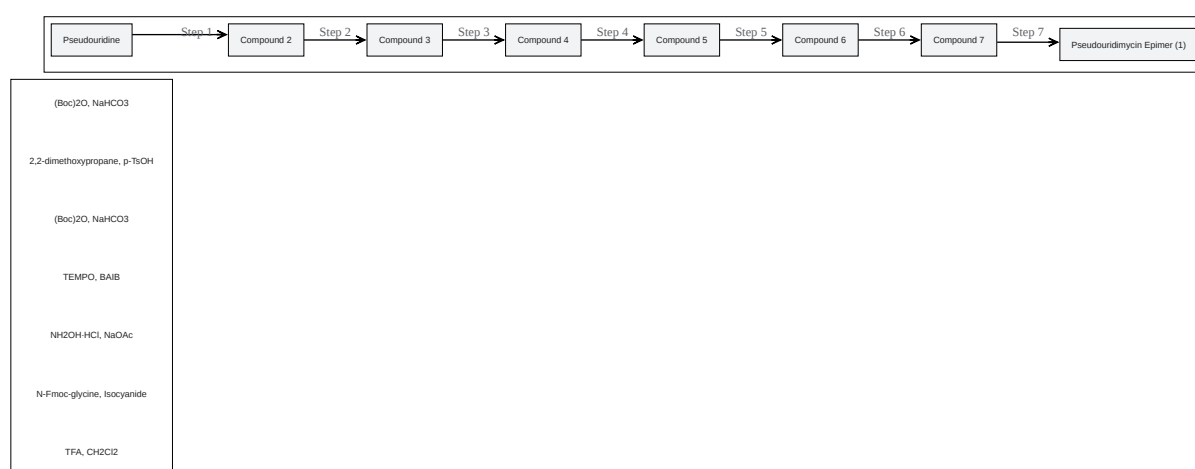
- To a solution of oxime 6 (1.0 eq) and N-Fmoc-glycine (1.2 eq) in methanol, add isocyanide 38 (1.2 eq).^[3]
- Stir the reaction mixture at room temperature for 24 hours.
- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield compound 7.

7. Synthesis of Pseudouridimycin Epimer (1) (Deprotection)

- Treat compound 7 with a 1:1 mixture of TFA and CH₂Cl₂ at room temperature for 2 hours.
- Concentrate the reaction mixture under reduced pressure.
- Purify the residue by reverse-phase HPLC to afford the final product, the epimer of pseudouridimycin (1).

Visualizations

Synthesis Workflow of Pseudouridimycin Epimer



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Caption: A flowchart illustrating the multi-step synthesis of the pseudouridimycin epimer.

Note on "**MS83 epimer 1**": The provided synthesis protocol is for the epimer of pseudouridimycin, based on available scientific literature.^[1] The term "**MS83 epimer 1**" did not

correspond to a specific compound in the searched literature and may be an internal laboratory designation. The described synthesis is a key route to a stereoisomer of a potent antibiotic.

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References

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- 2. Total synthesis of pseudouridimycin and its epimer via Ugi-type multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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